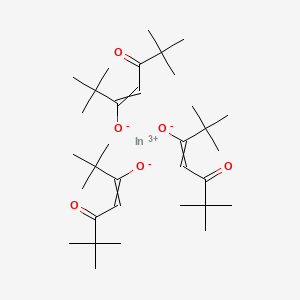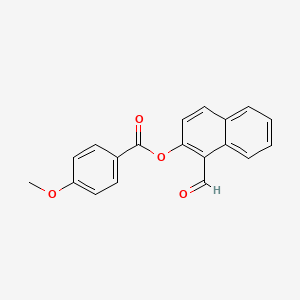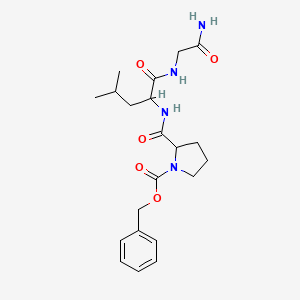![molecular formula C15H13ClN2O5 B12503818 1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503818.png)
1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(5-クロロ-2-メトキシフェニル)カルバモイル]メチル}-6-オキソピリジン-3-カルボン酸は、様々な科学研究分野における潜在的な用途を持つ複雑な有機化合物です。この化合物は、カルボン酸基、カルバモイル基、およびメトキシフェニル基が置換されたピリジン環を特徴とし、化学反応や用途のための汎用性の高い分子となります。
準備方法
合成経路と反応条件
1-{[(5-クロロ-2-メトキシフェニル)カルバモイル]メチル}-6-オキソピリジン-3-カルボン酸の合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つには、5-クロロ-2-メトキシアニリンとクロロアセチルクロリドを反応させて中間体を生成し、その後特定の条件下で6-オキソピリジン-3-カルボン酸と反応させることで最終生成物を得ることが含まれます。反応条件には、ジクロロメタンなどの溶媒やトリエチルアミンなどの触媒を使用することが多く、反応を促進します。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、より大規模に行われます。このプロセスは収率と純度が最適化され、多くの場合、連続フローリアクターや自動化システムが使用されます。これは、一貫した生産を確保するためです。高純度の試薬と厳格な品質管理対策は、所望の製品仕様を実現するために不可欠です。
化学反応の分析
反応の種類
1-{[(5-クロロ-2-メトキシフェニル)カルバモイル]メチル}-6-オキソピリジン-3-カルボン酸は、次のような様々な化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応に参加することができます。この場合、クロロ基は他の求核剤によって置換されることがあります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウム。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 異なる官能基を持つ置換誘導体の生成。
科学研究への応用
1-{[(5-クロロ-2-メトキシフェニル)カルバモイル]メチル}-6-オキソピリジン-3-カルボン酸は、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素研究における生化学プローブまたは阻害剤としての可能性が調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療特性が探索されています。
産業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-{[(5-クロロ-2-メトキシフェニル)カルバモイル]メチル}-6-オキソピリジン-3-カルボン酸の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合してその活性を阻害し、生化学経路を調節することができます。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
- 1-{[(5-クロロ-2-ヒドロキシフェニル)カルバモイル]メチル}-6-オキソピリジン-3-カルボン酸
- 1-{[(5-クロロ-2-メチルフェニル)カルバモイル]メチル}-6-オキソピリジン-3-カルボン酸
独自性
1-{[(5-クロロ-2-メトキシフェニル)カルバモイル]メチル}-6-オキソピリジン-3-カルボン酸は、メトキシ基の存在により独特です。メトキシ基は、その化学反応性と生物活性に影響を与える可能性があります。メトキシ基は、化合物の溶解性と安定性を高めることができ、アナログと比較して特定の用途により適したものです。
特性
分子式 |
C15H13ClN2O5 |
|---|---|
分子量 |
336.72 g/mol |
IUPAC名 |
1-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H13ClN2O5/c1-23-12-4-3-10(16)6-11(12)17-13(19)8-18-7-9(15(21)22)2-5-14(18)20/h2-7H,8H2,1H3,(H,17,19)(H,21,22) |
InChIキー |
DGQYNKUILZBUNS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide](/img/structure/B12503736.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12503774.png)
![2-[5-(3,3-Dimethyl-1-octadecylindol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecylindol-1-ium iodide](/img/structure/B12503789.png)
![N-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503791.png)
![1-[1-(3-Hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydroinden-4-ol](/img/structure/B12503792.png)
![2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid](/img/structure/B12503797.png)
![1-{6-hydroxy-3,6-dimethyl-4-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-2H-indazol-5-yl}ethanone](/img/structure/B12503805.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B12503810.png)


![N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide](/img/structure/B12503824.png)
![{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1H-indole-6-carboxylate](/img/structure/B12503827.png)

